2,4-Dichloro-3,5-dinitrobenzamide
Overview
Description
2,4-Dichloro-3,5-dinitrobenzamide is a chemical compound with the molecular formula C7H3Cl2N3O5 and a molecular weight of 280.025 g/mol . It is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzamide core. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,5-dinitrobenzamide typically involves nitration reactions. One common method starts with 2,4-dichlorobenzotrifluoride as the raw material. The process involves a two-step nitration reaction using fuming nitric acid and fuming sulfuric acid as nitrating agents. The first step occurs at 80°C for 96 hours, followed by a second nitration step. The reaction mixture is then cooled, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted benzamides.
Reduction: 2,4-Dichloro-3,5-diaminobenzamide.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2,4-Dichloro-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a scaffold for developing new drugs, particularly in the treatment of tuberculosis.
Industry: Utilized in the production of dyes, pesticides, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it inhibits the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3,5-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar benzamide structure with different substituents.
Uniqueness
2,4-Dichloro-3,5-dinitrobenzamide is unique due to its specific combination of chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DprE1 makes it particularly valuable in the development of new antimycobacterial agents .
Properties
IUPAC Name |
2,4-dichloro-3,5-dinitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O5/c8-4-2(7(10)13)1-3(11(14)15)5(9)6(4)12(16)17/h1H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMOQSTZFCSCEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159430 | |
Record name | Benzamide, 2,4-dichloro-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13550-88-4 | |
Record name | Benzamide, 2,4-dichloro-3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13550-88-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2,4-dichloro-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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